Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate
Overview
Description
“Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate” is an impurity of Acotiamide . Acotiamide is an acetylcholinesterase inhibitor which has been shown to stimulate gastric motility and improve gastric motility dysfunction .
Molecular Structure Analysis
The molecular formula of this compound is C14H14N2O6S . The molecular weight is 338.34 .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Synthesis and Drug Discovery : This compound has been used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are important building blocks in drug discovery. These derivatives are significant due to their bioactivities and potential for thorough exploration in chemical space as ligands for selected targets (Durcik et al., 2020).
Chemical Transformations : Research has shown the transformation of related thiazole compounds into various other structures, indicating the versatility and potential of Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate in chemical syntheses (Žugelj et al., 2009).
Cytotoxicity Studies : This compound has been synthesized as part of studies on cyclic depsipeptides like Lyngbyabellin A, which exhibited moderate cytotoxicity against certain cells, suggesting its potential use in cancer research (Chen et al., 2013).
Biomimetic Synthesis : It has been used in biomimetic oxidative routes to create the benzothiazole core of natural products like violatinctamine, highlighting its role in the synthesis of complex organic compounds (Blunt et al., 2015).
Analgesic Activity : The compound has been involved in the synthesis of benzothiazine derivatives, which have been identified to possess high analgesic activity, indicating potential applications in pain management (Ukrainets et al., 2014).
Crystallography and Material Science : Its derivatives have been studied in crystallography to understand molecular structures and interactions, contributing to material science research (Arshad et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-20-10-4-7(9(17)5-11(10)21-2)12(18)16-14-15-8(6-23-14)13(19)22-3/h4-6,17H,1-3H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRMBXEMNEOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154383 | |
Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate | |
CAS RN |
877997-99-4 | |
Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877997-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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